5-Chloroquinoline-8-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWINOOCACWKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588314 | |
| Record name | 5-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-49-8 | |
| Record name | 5-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloroquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Quinoline Scaffold: a Privileged Structure in Chemistry
The quinoline (B57606) scaffold, characterized by a double-ring structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in drug discovery. nih.govtandfonline.combenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govnih.gov The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the creation of a vast library of derivatives with diverse pharmacological properties. researchgate.net Researchers can introduce various functional groups at different positions on the quinoline core, which can fine-tune the compound's biological activity, target specificity, and pharmacokinetic properties. researchgate.net
The significance of the quinoline scaffold is underscored by its presence in drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral agents. benthamdirect.comnih.govrsc.org For instance, the well-known antimalarial drugs quinine (B1679958) and chloroquine (B1663885) feature a quinoline core. rsc.org In the realm of oncology, numerous quinoline-based compounds are currently under investigation, with some already approved for cancer therapy. nih.govtandfonline.com These compounds often exert their effects by inhibiting key cellular targets like topoisomerases and kinases. nih.govtandfonline.com
Structure Activity Relationship Sar Elucidation of 5 Chloroquinoline 8 Carboxylic Acid Derivatives
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of quinoline (B57606) derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring system. For derivatives of 5-chloroquinoline-8-carboxylic acid, the chloro group at the 5-position and the carboxylic acid at the 8-position are foundational for their interactions with biological targets.
The presence of a halogen, such as chlorine, at the C5 position can significantly impact the electronic properties and lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and bind to target proteins. Studies on related quinoline structures have demonstrated that halogenation can enhance antibacterial and other biological activities.
The carboxylic acid group at the C8 position is a key functional group, often involved in critical hydrogen bonding interactions with amino acid residues in the active sites of enzymes or receptors. Its acidic nature also influences the compound's solubility and pharmacokinetic profile.
Modifications at other positions of the quinoline ring have been shown to modulate activity and selectivity. For instance, in a series of quinoline-O-carbamate derivatives designed as multifunctional agents for Alzheimer's disease, the position of the carbamate (B1207046) fragment on the quinoline ring had a dramatic effect on their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds with the carbamate moiety at the 5-position were potent dual inhibitors of both enzymes, while those with the substituent at the 8-position were potent and selective for AChE. nih.gov
In the context of antimicrobial activity, derivatives of quinoline have been synthesized and evaluated, revealing important SAR insights. For example, in a study of quinoline-based hydroxyphenylamino and carboxyphenylamino derivatives, chloro- and bromo-substituted compounds exhibited higher antibacterial activity. researchgate.net Specifically, 3- and 4-hydroxy derivatives of these substituted quinolines showed increased activity, which was attributed to the spatial availability of hydrogen bonds through the hydroxy groups. researchgate.net
The following table summarizes the inhibitory activities of some quinoline-O-carbamate derivatives, illustrating the impact of substituent position on biological activity.
| Compound ID | Carbamate Position | R | eeAChE IC₅₀ (µM) | eqBuChE IC₅₀ (µM) |
| 3e | 5 | H | 1.8 | 1.2 |
| 3f | 5 | F | 1.3 | 0.81 |
| 3m | 8 | H | 6.5 | >40 |
| 3n | 8 | F | 8.2 | >40 |
Data sourced from a study on quinoline-O-carbamate derivatives as multifunctional agents for Alzheimer's disease. nih.gov eeAChE: electric eel acetylcholinesterase; eqBuChE: equine butyrylcholinesterase.
Rational Design Paradigms for Enhancing Bioactivity and Selectivity
The rational design of this compound derivatives leverages an understanding of the target's three-dimensional structure and the key interactions required for binding. This approach aims to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.
One common strategy is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity or to reduce toxicity. For example, the carboxylic acid group can be replaced with other acidic moieties to fine-tune the pKa and lipophilicity of the molecule.
Structure-based drug design, which utilizes computational modeling and X-ray crystallography, is a powerful tool for rational design. Molecular docking studies can predict the binding mode of a ligand within the active site of a target protein, guiding the design of new derivatives with improved interactions. For instance, in the development of 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors, molecular modeling indicated that the 8-hydroxy-quinoline 7-carboxylic acid scaffold interacts with key residues Asp186 and Lys67 in the ATP-binding pocket, which was crucial for their inhibitory potency. nih.gov
Another design paradigm involves the creation of hybrid molecules that combine the pharmacophoric features of two or more known active compounds. This can lead to compounds with dual or multiple modes of action, which can be advantageous in treating complex diseases.
The following table presents data on the antitumor activity of newly synthesized quinoline derivatives, highlighting the outcomes of rational design efforts.
| Compound ID | HePG-2 IC₅₀ (µg/ml) | HCT-116 IC₅₀ (µg/ml) | MCF-7 IC₅₀ (µg/ml) | PC3 IC₅₀ (µg/ml) | Hela IC₅₀ (µg/ml) |
| 7 | 9.8 | 11.2 | 13.5 | 19.2 | 10.5 |
| 8 | 8.5 | 9.8 | 11.2 | 15.6 | 8.9 |
| 11 | 7.2 | 8.5 | 9.8 | 12.4 | 7.8 |
| 12 | 6.8 | 7.9 | 8.5 | 10.1 | 6.9 |
| 17 | 5.9 | 6.8 | 7.2 | 9.5 | 6.1 |
| 18 | 5.6 | 6.2 | 6.8 | 8.9 | 5.8 |
Data from a study on the synthesis and molecular modeling of new quinoline derivatives as antitumor agents. researchgate.net IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Molecular Determinants Governing Pharmacological Potency and Specificity
The pharmacological potency and specificity of this compound derivatives are governed by a complex interplay of molecular interactions between the compound and its biological target. These determinants include the nature of the binding forces, the complementarity of the ligand's shape and electronic properties to the binding site, and the conformational changes induced upon binding.
Key molecular interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The carboxylic acid at the 8-position is a prime candidate for forming strong hydrogen bonds with polar residues in a binding pocket. The quinoline ring system, being aromatic, can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The chlorine atom at the 5-position can form halogen bonds or engage in other non-covalent interactions that contribute to binding affinity.
Molecular modeling and computational studies play a crucial role in elucidating these molecular determinants. For example, docking studies of quinoline derivatives into the VEGFR2 tyrosine kinase binding pocket revealed that the terminal chain of a hydrazide group could form hydrogen bonds with crucial amino acids like Asp1046 and Arg1032. researchgate.net The substitution pattern on the quinoline ring was found to influence the conformation of the molecule and its recognition by the binding pocket residues. researchgate.net
Mechanistic Investigations and Molecular Interaction Studies
Characterization of Binding Interactions with Biological Macromolecules
The planar aromatic structure of the quinoline (B57606) ring system, combined with its functional substituents, predisposes compounds like 5-Chloroquinoline-8-carboxylic acid to interact with biological macromolecules. These interactions are often the initial events that trigger a cascade of biological responses.
While direct studies on the DNA binding of this compound are not extensively documented, significant insights can be drawn from its structural analog, chloroquine (B1663885), which also possesses a quinoline core. Chloroquine is a well-established DNA intercalator, a process where the planar quinoline moiety inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding is a hallmark of many quinoline derivatives and is considered a plausible interaction mechanism for this compound.
The process of intercalation distorts the DNA structure, typically causing the double helix to unwind and lengthen by approximately 3.4 Å per bound molecule. mdpi.com Studies on chloroquine have characterized this interaction in detail, revealing a dissociation constant (KD) of approximately 200–300 µM in physiological salt conditions. nih.gov The binding is entropically driven and leads to a significant stabilization of the DNA duplex, increasing its melting temperature by about 15 °C at saturation. nih.gov It is hypothesized that the quinoline ring is the primary component responsible for this intercalative binding. nih.gov Given these findings, the planar structure of this compound strongly suggests a capacity for similar intercalative binding with DNA, which could interfere with DNA replication and transcription processes.
The interaction of quinoline derivatives with proteins, particularly serum albumins which act as major drug carriers in the bloodstream, is crucial for their pharmacokinetic profile. Cloxyquin (5-chloro-8-hydroxyquinoline), an analog differing only by a hydroxyl group instead of a carboxylic acid, provides a valuable model for the protein binding behavior of this compound.
Biophysical studies have shown that Cloxyquin binds to Bovine Serum Albumin (BSA) with a moderate binding constant (Ka) in the range of 104 M-1. nih.gov This interaction is primarily driven by hydrophobic forces, as indicated by thermodynamic analysis. nih.gov Fluorescence quenching studies, which monitor the intrinsic fluorescence of tryptophan residues in the protein, confirm this binding and show that Cloxyquin is located in close proximity to these residues. nih.gov Molecular docking simulations further pinpoint the preferred binding location to the fatty acid binding site 5 (FA5) within the protein's structure. nih.gov The interaction involves the quinoline scaffold of the ligand and hydrophobic residues such as Phe550, Leu531, and Leu574 of BSA. nih.gov
| Parameter | Value | Reference |
| Binding Constant (Ka) | ~104 M-1 | nih.gov |
| Primary Driving Force | Hydrophobic Interaction | nih.gov |
| Binding Site on BSA | Fatty Acid Binding Site 5 (FA5) | nih.gov |
| Key Interacting Residues | Phe550, Leu531, Leu574 | nih.gov |
| Table 1: Binding Parameters of Cloxyquin with Bovine Serum Albumin (BSA). This data serves as a model for the potential interaction of this compound with serum albumins. |
Chelation Chemistry and Metal Ion Complexation
The arrangement of the nitrogen atom in the quinoline ring and the oxygen atom of the 8-position substituent (carboxyl or hydroxyl group) creates a powerful bidentate chelation site. nih.govscirp.orgresearchgate.net This structural feature allows 8-substituted quinolines to form stable complexes with a wide variety of metal ions, an activity central to their biological function. nih.govnih.gov
8-Hydroxyquinolines (8-HQs) are renowned for their strong chelating ability with numerous transition metal ions, including Fe(III), Fe(II), Cu(II), and Zn(II). nih.govmdpi.com The deprotonation of the carboxylic acid group in this compound would create an anionic oxygen donor, which, along with the heterocyclic nitrogen, can coordinate with a metal cation to form a stable five-membered ring.
Studies on related 8-HQ derivatives confirm the formation of stable, often hexa- or tetra-coordinated, complexes. researchgate.net For instance, investigations into a 5-nitro-8-hydroxyquinoline-proline hybrid demonstrated its complex formation with essential metal ions like Fe(III) and Cu(II). mdpi.com The stoichiometry of these complexes is typically 2:1 (ligand:metal), resulting in neutral complexes that can more easily cross biological membranes. scirp.org This ability to bind essential biometals like iron is critical, as it can modulate the metal's redox activity and distribution.
| Metal Ion | Chelation Confirmed in 8-HQ Analogs | Reference |
| Iron (Fe3+/Fe2+) | Yes | mdpi.comresearchgate.net |
| Copper (Cu2+) | Yes | nih.govmdpi.com |
| Zinc (Zn2+) | Yes | nih.govmdpi.com |
| Aluminum (Al3+) | Yes | scirp.org |
| Nickel (Ni2+) | Yes | scirp.org |
| Cobalt (Co2+) | Yes | scirp.org |
| Table 2: Transition metal ions known to form complexes with the 8-hydroxyquinoline (B1678124) scaffold. |
The chelation of metal ions by quinoline derivatives is not merely a chemical curiosity; it is often the direct cause of their biological effects. Metal imbalance is linked to a variety of diseases, and chelating agents can help restore metal homeostasis. nih.govnih.govresearchgate.net The biological activity of the metal-ligand complex can be significantly different from that of the free ligand or the free metal ion.
For example, the anticancer activity of some 8-HQ derivatives is believed to be linked to their ability to chelate copper and zinc. nih.gov The resulting complexes can act as ionophores, transporting metal ions across cell membranes and disrupting intracellular metal balance, which can lead to the inhibition of critical enzymes like the proteasome, a key target in cancer therapy. nih.gov By binding to redox-active metals such as iron or copper, these ligands can also modulate oxidative stress by preventing the metal from participating in harmful Fenton reactions. researchgate.net
The 8-hydroxyquinoline scaffold is considered a "privileged structure" in medicinal chemistry, serving as a foundation for the design of multifunctional drugs. nih.govscirp.org Researchers have intentionally harnessed the metal-chelating properties of this scaffold to develop therapeutic agents for diseases characterized by metal dysregulation, such as neurodegenerative disorders and cancer. nih.govresearchgate.net
By modifying the quinoline core at various positions, chemists can fine-tune the molecule's lipophilicity, metal binding affinity, and target specificity. For instance, derivatives have been designed to sequester excess metal ions in the brain, which are implicated in the pathology of Alzheimer's disease. nih.govresearchgate.net The synthesis of hybrids that combine the 8-HQ chelating motif with other pharmacophores is a common strategy to create agents with dual or multiple mechanisms of action, enhancing therapeutic efficacy. nih.gov The structure of this compound makes it a candidate for such design efforts, where its chelating ability could be leveraged to develop novel therapeutic agents.
Theoretical and Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to predict and analyze the behavior of molecules, offering insights that complement experimental studies. For a molecule like this compound, various computational methods can be employed to elucidate its intrinsic properties.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. While specific DFT data for this compound is scarce, analysis of related compounds, such as 5-chloro-8-hydroxyquinoline (B194070), allows for informed estimations.
A DFT analysis of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This would provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the C-Cl bond length is a critical parameter that influences the molecule's reactivity and interactions. Based on studies of similar chloroquinolines, this bond length would be expected to be in the range of 1.74-1.76 Å. The planarity of the quinoline ring system and the orientation of the carboxylic acid group relative to the ring are also key structural features that would be determined.
Molecular Docking and Dynamics Simulations for Receptor Binding
To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are invaluable. These techniques predict how a molecule might bind to a biological target, such as a protein or enzyme.
Molecular docking studies on related chloroquinoline derivatives have shown that the quinoline scaffold can participate in various types of interactions, including:
Hydrophobic interactions: The aromatic quinoline ring can interact with nonpolar amino acid residues in a protein's binding pocket.
Hydrogen bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with appropriate donor or acceptor sites on a receptor. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
π-π stacking: The planar aromatic ring system can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor.
An example of a potential interaction is the binding to serum albumins, which are common carriers for drugs in the bloodstream. Studies on cloxyquin (5-chloro-8-hydroxyquinoline) have demonstrated its binding to bovine serum albumin, driven primarily by hydrophobic interactions and hydrogen bonding. dntb.gov.uacas.org It is plausible that this compound would exhibit similar binding characteristics.
Molecular dynamics simulations would further refine these static docking poses by simulating the movement of the molecule and the protein over time, providing insights into the stability of the complex and the energetics of binding.
Quantum Chemical Descriptors
Quantum chemical descriptors provide quantitative measures of a molecule's electronic properties and reactivity.
HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital): The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and thus more reactive. For quinoline derivatives, this gap is influenced by the nature and position of substituents. The presence of the electron-withdrawing chlorine atom and carboxylic acid group would be expected to lower the energy of the LUMO, potentially making the molecule a better electron acceptor.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the region around the carboxylic acid's oxygen atoms would exhibit a strong negative potential, indicating a high propensity to act as a hydrogen bond acceptor or interact with positive charges. The hydrogen of the carboxylic acid would show a positive potential, making it a likely hydrogen bond donor. The quinoline nitrogen would also present a region of negative potential. cas.org
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can quantify the charge on each atom (NPA) and describe the interactions between filled and empty orbitals, which are indicative of hyperconjugation and intramolecular charge transfer. This analysis would precisely quantify the electron-withdrawing effects of the chlorine and carboxylic acid groups on the quinoline ring system.
Elucidation of Reaction Mechanisms and Pathways
Computational methods can be used to model chemical reactions and determine the most likely pathways.
Radical Scavenging Mechanisms: Phenolic compounds are well-known for their antioxidant properties, which often involve scavenging free radicals. While this compound is not a phenol, the quinoline ring system can participate in radical reactions. Computational studies could elucidate its potential to act as a radical scavenger by modeling its reactions with common free radicals. These calculations would determine the reaction energies and activation barriers for different potential mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET). The stability of the resulting radical species would be a key factor in determining the favorability of these pathways.
Derivatization and Functionalization Strategies for Enhanced Utility
Chemical Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for chemical modification, allowing for significant alterations in the molecule's physicochemical properties, such as solubility, lipophilicity, and reactivity towards biological targets.
Esterification of the carboxylic acid is a common and effective strategy in prodrug design. uobabylon.edu.iqebrary.net This modification masks the polar carboxyl group, thereby increasing the lipophilicity of the compound. ebrary.net Enhanced lipophilicity can improve passage across biological membranes, a crucial factor for oral bioavailability. mdpi.com Once absorbed, the ester linkage can be hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to release the active carboxylic acid parent drug. uobabylon.edu.iq
The choice of the alcohol used for esterification allows for precise control over the resulting prodrug's properties. For instance, simple alkyl esters can modestly increase lipophilicity, while more complex promoieties can be selected to target specific tissues or control the rate of hydrolysis. uobabylon.edu.iq This approach has been successfully applied to numerous drugs bearing a carboxylic acid to improve their pharmacokinetic profiles. ebrary.net For 5-Chloroquinoline-8-carboxylic acid, this strategy can convert the ionized carboxylate at physiological pH into a neutral ester, which is expected to enhance cell permeability. nih.gov
Table 1: Hypothetical Ester Derivatives of this compound and Their Potential Properties Note: cLogP values are illustrative estimates to show trends.
| Derivative Name | Promoieties (Alcohol) | Intended Application | Estimated Effect on Lipophilicity (cLogP) |
|---|---|---|---|
| Methyl 5-chloroquinoline-8-carboxylate | Methanol | General lipophilicity enhancement | Increase |
| Ethyl 5-chloroquinoline-8-carboxylate | Ethanol | Prodrug for improved oral absorption | Moderate Increase |
| Pivampicillin-like acyloxymethyl ester | Pivaloyloxymethyl chloride | Prodrug with rapid hydrolysis | Significant Increase |
| Amino acid ester (e.g., Valine ester) | L-Valine methyl ester | Prodrug targeting amino acid transporters | Variable; may increase solubility |
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids to amines to create stable and diverse structures. researchgate.net For this compound, amidation of the carboxyl group opens pathways to conjugate the quinoline (B57606) scaffold to peptides, amino acids, or other amine-containing molecules. This strategy is fundamental for creating targeted therapies or novel molecular architectures. The resulting amide bond is generally more resistant to hydrolysis than an ester bond, providing greater stability in biological systems.
Modern synthetic methods allow for efficient amide bond formation under mild conditions, often avoiding the need for traditional, harsh coupling reagents. nih.govbohrium.com These processes can involve the in-situ formation of activated intermediates, such as thioesters, which then react cleanly with the desired amine. researchgate.net This approach is compatible with a wide array of functional groups, making it suitable for complex molecule synthesis. nih.gov By reacting this compound with various amines, a library of N-substituted 5-chloroquinoline-8-carboxamides can be generated, each with unique steric and electronic properties.
Table 2: Examples of Amidation Reactions for this compound
| Amine Coupling Partner | Resulting Derivative Class | Potential Application |
|---|---|---|
| Glycine methyl ester | Amino acid conjugate | Building block for peptidomimetics |
| Piperazine | Piperazine carboxamide | Scaffold for fragment-based drug discovery |
| Polyamine (e.g., Spermidine) | Polyamine conjugate | DNA-binding agents, targeted delivery |
| Aniline derivatives | N-aryl carboxamide | Modulating electronic properties, novel scaffolds |
For targeted covalent modification of biomolecules like proteins, the carboxylic acid can be converted into a more reactive "activated ester." These esters are sufficiently stable to be isolated but highly susceptible to nucleophilic attack by primary amines, such as the lysine residues on a protein surface. nih.gov A common example is the N-hydroxysuccinimide (NHS) ester.
The synthesis involves reacting this compound with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide. The resulting 5-chloroquinoline-8-carboxylate NHS ester can then be used to label proteins or other amine-containing molecules under physiological pH conditions, forming a stable amide bond.
Diverse Functionalization of the Quinoline Ring System
The chloro-substituent at the C5 position of the quinoline ring is a key site for diversification via modern cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at this position. rsc.orgwikipedia.org
The Suzuki-Miyaura reaction enables the coupling of the C5 aryl chloride with a variety of organoboron compounds (boronic acids or esters). wikipedia.org This reaction is highly versatile, allowing for the introduction of alkyl, alkenyl, or (hetero)aryl groups, thereby expanding the chemical space of the quinoline scaffold significantly. organic-chemistry.org The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. libretexts.orgharvard.edu
The Buchwald-Hartwig amination facilitates the formation of a C-N bond between the C5 position and a wide range of primary or secondary amines. acsgcipr.orgjk-sci.com This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org By selecting different amine coupling partners, diverse functionalities can be introduced, which is particularly useful in tuning the pharmacological profile of the molecule. nih.govlibretexts.org
Table 3: Key Cross-Coupling Strategies for the C5-Chloro Position
| Reaction Name | Coupling Partner | Bond Formed | Introduced Moiety | Typical Catalyst System |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic acid) | C-C | Aryl, Vinyl, Alkyl | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Buchwald-Hartwig Amination | R₂NH (Amine) | C-N | Primary/Secondary Amine | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |
Development of Fluorescent and Isotope-Labeled Probes for Biological Research
The quinoline core is a well-known fluorophore, and its derivatives are often used in the development of fluorescent probes for detecting metal ions or for cellular imaging. nih.govresearchgate.netmdpi.com The inherent fluorescence of the 5-chloroquinoline scaffold can be modulated by derivatization. For instance, conjugation of the carboxylic acid with other fluorescent moieties or with specific recognition units can create targeted probes. nih.gov Furthermore, complexation with metal ions can significantly alter the fluorescence properties, a principle used in designing chemosensors. nih.gov
For quantitative biological studies, such as metabolomics or pharmacokinetic analysis, isotope labeling is essential. This compound can be isotopically labeled to serve as an internal standard or tracer. Labeling can be achieved by:
Derivatization with an isotope-coded reagent : The carboxylic acid can be reacted with a reagent containing stable isotopes (e.g., ¹³C, ¹⁵N). For example, isotope-coded p-dimethylaminophenacyl (DmPA) bromide can be used to introduce a tag for accurate quantification in mass spectrometry. nih.gov
Direct Isotope Exchange : The oxygen atoms of the carboxylic acid can be exchanged, or more advanced methods can incorporate ¹³C by reacting a precursor with labeled carbon dioxide. imist.ma
Table 4: Labeling Strategies for this compound
| Labeling Type | Strategy | Reagent Example | Purpose |
|---|---|---|---|
| Fluorescent | Conjugation of a fluorophore | Fluorescein isothiocyanate (after converting COOH to amine) | Cellular imaging, receptor tracking |
| Stable Isotope | Derivatization of COOH | ¹³C-DmPA bromide | Quantitative mass spectrometry |
| Stable Isotope | Direct exchange | ¹³CO₂ | Metabolic tracer studies |
Derivatization for Chromatographic and Spectrometric Detection Enhancement in Complex Matrices
Analyzing carboxylic acids in complex biological matrices (e.g., plasma, urine) using techniques like liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor retention on reversed-phase columns and inefficient ionization. umn.edu Chemical derivatization of the carboxylic acid group of this compound can overcome these issues.
Derivatizing agents are designed to enhance detectability by:
Improving Chromatographic Behavior : Attaching a hydrophobic group increases retention on C18 columns. nih.gov
Enhancing Ionization Efficiency : Adding a permanently charged group or a group that is easily protonated significantly boosts the signal in electrospray ionization mass spectrometry (ESI-MS). nih.gov
Introducing a Unique Signature : Incorporating an element with a distinct isotopic pattern, such as bromine, allows for easy identification of the derivatized analyte from the background matrix. nih.govresearchgate.net
Reagents like 2-hydrazinoquinoline (HQ) have been developed as effective derivatization agents for LC-MS analysis of carboxylic acids. umn.edunih.gov Similarly, reagents such as 4-bromo-N-methylbenzylamine can be used to derivatize the carboxyl group of the target compound, facilitating its detection in positive ESI mode and providing a clear bromine isotope signature for identification. semanticscholar.org
Table 5: Derivatization Agents for Enhanced Analytical Detection
| Derivatization Agent | Functional Group Targeted | Enhancement Mechanism | Analytical Technique |
|---|---|---|---|
| 2-Hydrazinoquinoline (HQ) | Carboxylic Acid | Improved chromatographic performance and ionization efficiency | LC-MS |
| 4-Bromo-N-methylbenzylamine | Carboxylic Acid | Facilitates positive ESI and adds Br isotope signature | LC-MS/MS |
| p-Dimethylaminophenacyl (DmPA) bromide | Carboxylic Acid | Enhances ESI efficiency by 2-4 orders of magnitude | LC-MS |
Biotransformation, Degradation, and Environmental Impact Studies
Microbial Metabolism and Degradation Pathways of Quinoline (B57606) Carboxylic Acids
Microorganisms play a pivotal role in the breakdown of quinoline and its derivatives. mdpi.com Several bacterial strains have been isolated from various environments, such as soil and activated sludge, that can utilize quinoline as a sole source of carbon and energy. mdpi.comresearchgate.net The degradation of these compounds typically proceeds through aerobic pathways. researchgate.net
Two primary degradation pathways for quinoline have been identified in microorganisms: the 8-hydroxycoumarin (B196171) pathway and the 5,6-dihydroxy-2(1H) quinolinone pathway. mdpi.comresearchgate.net For instance, bacteria of the genus Comamonas are known to employ the 8-hydroxycoumarin pathway for quinoline degradation. mdpi.comresearchgate.net In some cases, a single bacterial strain, such as certain species of Rhodococcus and Pseudomonas putida, can utilize both degradation pathways. mdpi.comresearchgate.net
The initial step in the microbial transformation of many quinoline compounds involves hydroxylation. researchgate.netnih.gov For example, the degradation of quinoline by strains of Pseudomonas aeruginosa and Pseudomonas putida results in the formation of hydroxyquinolines. nih.govcapes.gov.br
Specifically for quinoline carboxylic acids, soil-enrichment cultures have yielded bacterial strains capable of using these compounds as their sole carbon and energy source. nih.govnih.gov For example, Microbacterium sp., Agrobacterium sp., and Pimelobacter simplex have been shown to degrade quinoline-4-carboxylic acid. nih.gov The degradation process often involves the formation of hydroxylated intermediates.
The presence of a halogen, such as chlorine, on the quinoline ring can influence the degradation process. While some microorganisms have evolved the enzymatic machinery to dehalogenate aromatic compounds, this is often a difficult step in the biodegradation process. nih.govmahidol.ac.th The degradation of halogenated aromatics can proceed through oxidative dehalogenation, where oxygenases incorporate molecular oxygen into the substrate. nih.gov
Identification and Characterization of Biotransformation Metabolites
The study of microbial metabolism has led to the identification of several key biotransformation metabolites of quinoline carboxylic acids. These intermediates provide a roadmap of the degradation pathways.
In the degradation of quinoline-4-carboxylic acid by Pimelobacter simplex, two metabolites have been isolated: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-hydroxycoumarin-4-carboxylic acid. nih.gov An Agrobacterium strain was found to accumulate 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid during growth. nih.gov Furthermore, mutants of Microbacterium sp. H2 produced 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 8-hydroxy-coumarin-4-carboxylic acid, and 2,3-dihydroxyphenyl-succinic acid. nih.gov
Research on the degradation of a related chloroquinoline carboxylic acid, 3-chloroquinoline-8-carboxylic acid, by a Pseudomonas species identified two primary metabolites. nih.gov The first was the meta-cleavage product of 3-chloro-7,8-dihydroxyquinoline, which is 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine. nih.gov The second metabolite, 5-chloro-2-hydroxynicotinic acid, was found to be persistent and not further metabolized by the organism. nih.gov
The following table summarizes the identified metabolites from the degradation of various quinoline carboxylic acids by different microbial species.
| Original Compound | Microbial Species | Identified Metabolites |
| Quinoline-4-carboxylic acid | Pimelobacter simplex | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 8-hydroxycoumarin-4-carboxylic acid nih.gov |
| Quinoline-4-carboxylic acid | Agrobacterium sp. | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid nih.gov |
| Quinoline-4-carboxylic acid | Microbacterium sp. H2 (mutant) | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 8-hydroxy-coumarin-4-carboxylic acid, 2,3-dihydroxyphenyl-succinic acid nih.gov |
| 3-Chloroquinoline-8-carboxylic acid | Pseudomonas spec. EK III | 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine, 5-chloro-2-hydroxynicotinic acid nih.gov |
Environmental Fate and Persistence of Chloroquinoline Carboxylic Acids
The environmental fate and persistence of chloroquinoline carboxylic acids are influenced by several factors, including their chemical structure and susceptibility to microbial degradation and other environmental processes. The presence of the chlorine atom in compounds like 5-Chloroquinoline-8-carboxylic acid can increase their persistence in the environment. nih.govnih.gov
Halogenated aromatic compounds are often more resistant to biodegradation than their non-halogenated counterparts. nih.govmahidol.ac.th The dehalogenation step can be a rate-limiting factor in their complete mineralization. nih.gov The accumulation of persistent chlorinated intermediates, such as 5-chloro-2-hydroxynicotinic acid observed in the degradation of 3-chloroquinoline-8-carboxylic acid, highlights the potential for long-term environmental presence of these breakdown products. nih.gov
The atmospheric formation of persistent perfluoroalkyl carboxylic acids (PFCAs) from various precursors is a recognized route for global contamination. chemrxiv.orgnih.gov While distinct from chloroquinoline carboxylic acids, this highlights the general environmental persistence of halogenated carboxylic acids. The strong carbon-halogen bond contributes to their stability and resistance to degradation.
Future Research Directions and Translational Perspectives
Development of Novel and Efficient Synthetic Routes for 5-Chloroquinoline-8-carboxylic Acid Scaffolds
The generation of quinoline (B57606) derivatives has historically relied on classic name reactions such as the Skraup, Doebner-von Miller, Combes, and Pfitzinger syntheses. researchgate.nettandfonline.com A known synthetic route to this compound itself involves the reaction of 2-Amino-4-chlorobenzoic acid with glycerol. chemicalbook.com However, many traditional pathways are often hampered by issues such as low yields, harsh reaction conditions, and the use of toxic reagents. researchgate.net
Future research is focused on developing more efficient, scalable, and environmentally benign synthetic strategies. Key areas of advancement include:
Green Chemistry Approaches : Modern synthetic chemistry is increasingly adopting green principles. For quinoline-4-carboxylic acids, significant improvements to the Doebner and Pfitzinger reactions have been achieved by incorporating techniques like solvent-free reactions, microwave irradiation, and the use of efficient, reusable catalysts. researchgate.net These one-pot procedures shorten reaction times and reduce waste, making the synthesis more economically and environmentally viable. researchgate.net
Multicomponent Reactions (MCRs) : MCRs have emerged as a powerful strategy for synthesizing complex quinoline scaffolds in a single step from multiple starting materials. rsc.org These reactions offer high atom economy and allow for the rapid generation of diverse molecular libraries, which is invaluable for drug discovery. rsc.org
Catalytic C-H Activation : The direct functionalization of carbon-hydrogen bonds is a frontier in organic synthesis. Developing methods for the late-stage C-H chlorination or carboxylation of a pre-formed quinoline ring could provide highly efficient and modular routes to this compound and its analogues, bypassing the need to build the ring from substituted precursors.
Table 1: Comparison of Synthetic Approaches for Quinoline Carboxylic Acid Scaffolds
| Method | Typical Precursors | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Pfitzinger Reaction | Isatin, Carbonyl compound | Basic conditions | Good for quinoline-4-carboxylic acids | Limited precursor availability |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Reflux | One-pot synthesis of quinoline-4-carboxylic acids | Can have low yields, long reaction times |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization | Access to 4-hydroxyquinoline-3-carboxylic acids | High temperatures required |
| Modern MCRs | Anilines, Aldehydes, Alkynes, etc. | Often catalyzed (e.g., solid acids) | High efficiency, diversity, atom economy | Requires optimization for specific scaffolds |
| Microwave-Assisted | Various (adapts classical methods) | Microwave irradiation | Rapid reaction times, often higher yields | Specialized equipment needed, scalability can be a concern |
Advanced Drug Discovery and Optimization Based on the Quinoline Core
The quinoline nucleus is an "indisputable pharmacophore" found in numerous approved drugs, including antimalarials like chloroquine (B1663885) and anticancer agents. rsc.orgnih.gov The specific substitutions on the this compound scaffold are critical for directing its biological activity and optimizing its drug-like properties.
Structure-Activity Relationship (SAR) Studies : Rational drug design relies on understanding how specific structural features influence biological activity. mdpi.com For quinoline-based drugs, substitutions are key. For instance, in the development of antimalarials, a 7-chloroquinoline (B30040) core is a well-established feature for activity. tandfonline.comnih.gov Similarly, in developing novel antivirals against Enterovirus D68, optimization of substituents on the quinoline core was crucial for enhancing potency by improving the fit within the viral protein's hydrophobic pocket. nih.gov Future work on this compound would involve synthesizing analogues to probe the importance of the C5-chloro and C8-carboxylic acid groups for target binding and cellular activity.
Target-Based Optimization : Advanced drug discovery often starts with a specific biological target. For example, researchers designed and synthesized 4-quinoline carboxylic acid derivatives as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an important target in cancer and autoimmune diseases. nih.gov Optimization efforts led to compounds that formed novel hydrogen bond interactions with key amino acid residues (T63 and Y356) in the enzyme's binding site, significantly improving potency. nih.gov The carboxylic acid group of this compound is an ideal hydrogen bond acceptor, and the chloro group can modulate electronic properties and form halogen bonds, making it a strong candidate for rational design against specific enzyme targets.
Improving Pharmacokinetic Profiles : A compound's therapeutic potential depends not only on its potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties. Rational modifications to the quinoline scaffold can improve these characteristics. For instance, creating hybrid molecules or modifying side chains can enhance bioavailability and metabolic stability. mdpi.com The development of a 4-amino-7-chloroquinoline derivative, MG3, showed how structural modifications could overcome drug resistance mechanisms and lead to a favorable metabolic profile and low toxicity. mdpi.com
Exploration of Uncharted Biological Activities and Therapeutic Applications
While the quinoline core is well-known for certain applications, its derivatives possess a vast and diverse range of biological activities that remain to be fully explored. nih.gov
Anticancer Activity : Quinoline derivatives are known to induce apoptosis (programmed cell death) and inhibit cell migration and angiogenesis (the formation of new blood vessels that feed tumors). rsc.org Specific quinoline carboxylic acids have demonstrated significant growth inhibition against human cancer cell lines, including mammary (MCF7) and cervical (HELA) cancer cells. nih.gov Further screening of this compound and its derivatives against a wide panel of cancer cell lines could uncover novel antiproliferative agents. tandfonline.comnih.gov
Antiviral and Antimicrobial Potential : The quinoline scaffold is present in drugs active against viruses like HIV and HCV. nih.gov Derivatives of 8-hydroxyquinoline (B1678124) have shown inhibitory activity against the dengue virus. nih.gov Furthermore, the rise of antibiotic resistance has spurred the search for new antibacterial agents. rsc.org Hybrid molecules combining a quinoline moiety with other antibacterial pharmacophores, such as ciprofloxacin (B1669076), have been synthesized to create agents with novel mechanisms of action. nih.gov The this compound scaffold could serve as a foundation for developing new antiviral and antimicrobial drugs.
Anti-Inflammatory Properties : Certain quinoline-3-carboxylic and quinoline-4-carboxylic acids have shown impressive anti-inflammatory activity in cellular models, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Given the central role of inflammation in numerous diseases, investigating the anti-inflammatory potential of the 5-chloro-8-carboxylic acid isomer is a logical and promising direction.
Table 2: Selected Biological Activities of Functionalized Quinoline Derivatives
| Quinoline Scaffold | Biological Activity | Target/Model System | Reference |
|---|---|---|---|
| 4-Quinoline Carboxylic Acid Analogues | Anticancer | MCF7 and HELA cell lines | nih.gov |
| 7-Chloroquinoline-4-amino Derivatives | Antimalarial | Plasmodium falciparum (chloroquine-resistant strains) | tandfonline.commdpi.com |
| Oxadiazole-Substituted Quinolines | Antiviral | Enterovirus D68 (EV-D68) VP1 protein | nih.gov |
| 8-Hydroxyquinoline Derivatives | Antiviral | Dengue virus serotype 2 (DENV2) | nih.gov |
| Quinoline-3/4-carboxylic Acids | Anti-inflammatory | LPS-induced RAW264.7 mouse macrophages | nih.gov |
Emerging Applications in Chemical Biology, Materials Science, and Bio-sensing
Beyond medicine, the unique physicochemical properties of the quinoline ring system open doors to applications in other advanced scientific fields. rsc.org
Chemical Biology and Bio-sensing : The quinoline ring is an excellent fluorophore, meaning it can absorb light at one wavelength and emit it at another. nanobioletters.com This property makes it a popular building block for fluorescent chemosensors. nanobioletters.comresearchgate.net Researchers have designed quinoline-based probes that can selectively detect and quantify biologically important metal ions such as Zn²⁺, Fe³⁺, and Cu²⁺, often with high sensitivity and low detection limits. nanobioletters.comrsc.orgacs.org The this compound molecule is well-suited for this purpose; the quinoline core provides the fluorescence, while the carboxylic acid group offers a convenient attachment point for linking to other molecules or targeting moieties. The chloro-substituent can fine-tune the electronic and photophysical properties of the sensor. researchgate.net
Materials Science : Quinoline derivatives are being integrated into advanced materials. They can be used as building blocks for polymers with specific electronic or optical properties. nih.gov The rigid, planar structure and electron-deficient nature of the quinoline system can be exploited in the design of organic light-emitting diodes (OLEDs), semiconductors, and corrosion inhibitors. wikipedia.org The functional handles on this compound allow it to be polymerized or grafted onto surfaces to create functional materials with tailored properties.
Pesticide Development : The quinoline scaffold is also being explored in the discovery of new pesticides. acs.org Its derivatives have shown promise as fungicides, herbicides, and insecticides. The unique structure provides a template for discovering agents with novel mechanisms of action, which is crucial for managing resistance in agricultural pests. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Chloroquinoline-8-carboxylic acid with high purity?
- Methodology :
- Synthetic Routes : Start with chlorination of quinoline precursors (e.g., 8-hydroxyquinoline derivatives) followed by carboxylation. For example, use chlorinating agents like PCl₅ or SOCl₂ under controlled anhydrous conditions .
- Purification : Recrystallization using polar aprotic solvents (e.g., DMF or ethanol/water mixtures) to isolate the product. Monitor purity via HPLC with UV detection (λ = 254 nm) and confirm structural integrity via ¹H/¹³C NMR .
- Validation : Compare melting points and spectroscopic data with literature values. Include elemental analysis (C, H, N) to verify stoichiometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard warnings (e.g., "Corrosive," "Harmful if inhaled") .
- Decomposition Risks : Avoid high temperatures (>150°C) to prevent release of toxic gases (e.g., NOₓ, HCl). In case of spills, neutralize with sodium bicarbonate and dispose of waste via certified hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodology :
- Cross-Validation : Compare NMR (¹H, ¹³C, DEPT-135) and IR spectra across multiple batches. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions .
- Reproducibility Analysis : Document solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. For conflicting data, replicate experiments under standardized conditions (temperature, concentration) .
- Statistical Tools : Apply principal component analysis (PCA) to identify outliers in spectral datasets .
Q. What experimental design strategies are optimal for studying the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DOE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity, temperature). For Suzuki-Miyaura couplings, screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS. Calculate rate constants using pseudo-first-order approximations .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and transition states. Validate with experimental yields .
Q. How can researchers systematically analyze contradictory biological activity data for this compound in antimicrobial assays?
- Methodology :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., MIC values against E. coli or S. aureus). Use forest plots to visualize variability and heterogeneity .
- Standardization : Adopt CLSI or EUCAST guidelines for minimum inhibitory concentration (MIC) testing. Include positive/negative controls (e.g., ciprofloxacin, DMSO) .
- Mechanistic Studies : Probe membrane permeability via fluorescence assays (e.g., propidium iodide uptake) or quantify reactive oxygen species (ROS) generation .
Data Management & Literature Review
Q. What strategies ensure comprehensive literature retrieval for structure-activity relationship (SAR) studies of this compound?
- Methodology :
- Keyword Optimization : Combine terms like "quinoline carboxylic acid derivatives," "antimicrobial SAR," and "spectroscopic characterization" in databases (PubMed, SciFinder, Reaxys) .
- Citation Tracking : Use tools like Web of Science to trace seminal papers and recent citations. Prioritize primary sources over reviews .
- Critical Appraisal : Assess study quality using QUADAS-2 for experimental rigor and bias risk. Exclude studies lacking elemental analysis or spectral validation .
Q. How should researchers document and archive experimental data for reproducibility in quinoline-carboxylic acid studies?
- Methodology :
- Electronic Lab Notebooks (ELNs) : Record raw data (e.g., NMR FIDs, chromatograms) in standardized formats (JCAMP-DX for spectra). Include metadata (instrument parameters, analyst initials) .
- Supporting Information : Publish synthetic procedures, spectral copies, and crystallographic data (if available) as supplementary files. Use CC-BY licenses for open-access datasets .
- FAIR Principles : Ensure data is Findable (DOIs), Accessible (institutional repositories), Interoperable (XML/JSON schemas), and Reusable (clear metadata) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
